molecular formula C51H98O6 B1682551 Tripalmitin CAS No. 555-44-2

Tripalmitin

Cat. No. B1682551
CAS RN: 555-44-2
M. Wt: 807.3 g/mol
InChI Key: PVNIQBQSYATKKL-UHFFFAOYSA-N
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Description

Tripalmitin is a triglyceride obtained by formal acylation of the three hydroxy groups of glycerol by palmitic (hexadecanoic) acid . It is functionally related to a hexadecanoic acid . It is a natural product found in Triticum aestivum, Sciadopitys verticillata, and other organisms .


Synthesis Analysis

Tripalmitin can be synthesized from commercially available myristic acid and palmitic acid . The 1-monomyristin compound is prepared through a transesterification reaction between ethyl myristate and 1,2-O-isopropylidene glycerol, which is obtained from the protection of glycerol with acetone, then followed by deprotection using Amberlyst-15 . On the other hand, 2-monoacylglycerol derivatives are prepared through enzymatic hydrolysis of triglycerides in the presence of Thermomyces lanuginosa lipase enzymes .


Molecular Structure Analysis

The molecular formula of Tripalmitin is C51H98O6 . The average mass is 807.320 Da and the monoisotopic mass is 806.736328 Da . The ChemSpider ID is 10674 .


Chemical Reactions Analysis

Tripalmitin has been used in the formulation of solid lipid nanoparticles (NPs) loaded with Paclitaxel (PTX), a drug used in the treatment of breast and lung cancer . The formulation, known as Tripalm-NPs-PTX, includes modifications by the addition of hexa (ethylene glycol), β-cyclodextrin, and macelignan .


Physical And Chemical Properties Analysis

Tripalmitin has a molar mass of 807.339 g·mol−1 . It appears as a white powder . It has a density of 0.8752 g/cm3 at 70 °C . The melting point ranges from 44.7–67.4 °C , and the boiling point is 315 °C at 760 mmHg . It is insoluble in water but soluble in EtOH, (C2H5)2O, C6H6, CHCl3 .

Scientific Research Applications

Impact on Lipid Peroxidation and Iron Metabolism

Tripalmitin's influence on lipid metabolism and iron stores has been explored, particularly in contexts involving inflammation or iron overload. A study by Muntané et al. (1995) revealed that a diet rich in tripalmitin altered the fatty acid profile in rats, increasing monounsaturated fatty acids and iron stores. This led to a reduction in lipid peroxidation markers, showcasing tripalmitin's potential role in modulating lipid peroxidation and iron metabolism during conditions like adjuvant arthritis or iron overload Muntané et al. (1995).

Role in Cancer Diagnosis

Tripalmitin has been utilized in experimental settings to distinguish cancerous conditions. Costa et al. (1976) demonstrated that administering 14C Tripalmitin led to significant suppression of 14CO2 formation in tumor-bearing mice, enabling clear differentiation between tumor-bearing and control mice. This finding extends to human subjects, where data on 14CO2 excretion after tripalmitin administration could identify cancer patients with 84% accuracy Costa et al. (1976).

Investigation in Nutritional and Digestive Studies

In nutritional research, tripalmitin has served as a model substance to understand lipid digestion and absorption. Treherne (1958) explored the hydrolysis and absorption of tripalmitin in cockroaches, shedding light on lipid metabolism in non-mammalian species. This research pinpointed specific regions in the digestive tract where absorption occurs, offering insights into the organism's lipid handling capabilities Treherne (1958).

In Nanotechnology and Drug Delivery

Tripalmitin's role extends into the realm of nanotechnology and drug delivery systems. Research by Garcia‐Fuentes et al. (2004) utilized NMR techniques to characterize the nanostructural organization of drug nanocarriers composed of tripalmitin, lecithin, and PEG-stearate. Their findings revealed the architectural organization of these colloidal carriers, providing valuable information for drug delivery applications Garcia‐Fuentes et al. (2004).

In Drug Formulation and Predictive Modeling

Tripalmitin has also been a core component in studies focusing on predictive modeling and drug formulation design. Metwally & Hathout (2015) showcased how computational methods could predict the behavior of drugs in nanoparticulate lipid systems containing tripalmitin. Their approach highlighted the potential of integrating computational and experimental methods to enhance drug formulation processes Metwally & Hathout (2015).

Safety And Hazards

When handling Tripalmitin, it is recommended to avoid contact with strong oxidizing agents . Use with local exhaust ventilation is advised . It is also important to prevent leakage, overflow, and scattering .

properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl hexadecanoate
Source PubChem
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InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIQBQSYATKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8046169
Record name Tripalmitin
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Molecular Weight

807.3 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Acros Organics MSDS], Solid
Record name Tripalmitin
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Product Name

Tripalmitin

CAS RN

555-44-2
Record name Tripalmitin
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Record name Tripalmitin [INN]
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Record name Hexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Tripalmitin
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Record name Glycerol tripalmitate
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Record name TRIPALMITIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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